Anwuweizonic Acid

Description

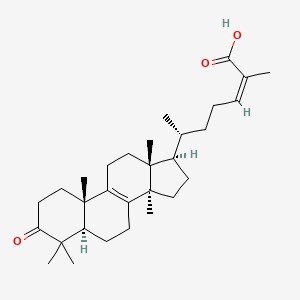

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSSVADTHDYGI-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117020-59-4 | |

| Record name | Anwuweizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Anwuweizonic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra propinqua

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of anwuweizonic acid, a significant triterpenoid acid identified in Schisandra propinqua. This document consolidates key experimental data and methodologies from foundational research, presenting it in a structured format to support further scientific inquiry and drug development efforts.

Introduction

Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant utilized in traditional Chinese medicine, has been investigated for its potential therapeutic properties, including anticancer activities.[1] Chemical studies on this plant led to the isolation of two new triterpenoid acids: this compound and manwuweizic acid.[1] this compound, a C30H46O3 triterpenoid, is a notable constituent of the plant's alcoholic extract.[1] This guide focuses on the technical details of its initial discovery and characterization.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data reported for this compound and its methyl ester derivative, providing a clear reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.68 g/mol [2] |

| Melting Point | 89-90°C (for methyl ester)[1] |

| High-Resolution Mass | m/z 454.3447 (Calculated for C30H46O3: 454.3447)[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 6.10 | t | 7 Hz | H-24 |

| 1.94 | s | H-27 (3H) | |

| 0.92 | d | 5 Hz | H-21 (3H) |

| 0.72 | s | Tertiary Methyl (3H) | |

| 0.90 | s | Tertiary Methyl (3H) | |

| 1.10 | s | Tertiary Methyl (6H) | |

| 1.14 | s | Tertiary Methyl (3H) |

Data from the ¹H NMR spectrum of this compound (1) revealing key structural features.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-2500 | α,β-unsaturated acid |

| 1710 | Ketone |

| 1690 | α,β-unsaturated acid |

Characteristic IR absorption bands indicating the presence of an α,β-unsaturated acid and a ketone group.[1]

Table 4: Mass Spectrometry Data for this compound and its Methyl Ester

| Compound | m/z | Fragment |

| This compound | 454.3447 | [M]⁺ |

| 439.3192 | [M - CH₃]⁺ | |

| 271.2082 | [C₁₉H₂₇O]⁺ | |

| This compound Methyl Ester | 468 | [M]⁺ |

| 453 | [M - CH₃]⁺ | |

| 421 |

Mass spectral data confirming the molecular weight and providing fragmentation patterns for structural analysis.[1]

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of this compound.[1]

3.1. Extraction and Isolation of this compound

The isolation of this compound from the alcoholic extract of Schisandra propinqua involves a multi-step process of solvent extraction and chromatography.

Caption: Isolation Workflow of this compound.

Protocol:

-

Extraction: The stems and roots of Schisandra propinqua are subjected to alcoholic extraction to obtain a crude extract.

-

Acid-Base Partitioning: The alcoholic extract is partitioned to separate the acidic components, which include the triterpenoid acids.

-

Column Chromatography: The resulting acidic fraction is subjected to silica gel column chromatography for further separation and purification.

-

Elution and Isolation: this compound is eluted from the column and isolated as a pure compound.

3.2. Preparation of this compound Methyl Ester

For structural elucidation, this compound was converted to its methyl ester.

Protocol:

-

30 mg of this compound (1) is dissolved in ether.

-

An ethereal solution of diazomethane is added to the solution of this compound.

-

The reaction proceeds to afford the methyl ester of this compound (30 mg).

-

The product is crystallized from methanol.[1]

3.3. Reduction of this compound

To confirm the structural relationship with anwuweizic acid, a reduction reaction was performed.

Protocol:

-

This compound (1) is dissolved in methanol.

-

Sodium borohydride is added to the solution.

-

The reaction mixture is stirred to allow for the reduction of the ketone group.

-

The products, anwuweizic acid (3) and its 3β-hydroxyl isomer, are isolated and purified. This reaction yielded 8% anwuweizic acid and 85% of its isomer.[1]

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and chemical correlation.

References

Hypothesized Molecular Mechanisms of Anwuweizonic Acid in Cancer Cells

This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals by postulating potential mechanisms of action based on the known anticancer activities of structurally related triterpenoids and other bioactive compounds isolated from the Schisandra genus. The experimental protocols and data presented herein are intended to serve as a blueprint for future investigation into the anticancer properties of anwuweizonic acid.

Based on the activities of other pentacyclic triterpenoids and compounds from Schisandra, the anticancer effects of this compound may be mediated through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

This compound may induce programmed cell death in cancer cells via either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Triterpenoids are known to modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Key potential events in this compound-induced apoptosis:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bak.

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.

-

Activation of caspases: Cleavage and activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the activation of the executioner caspase-3.

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspase-3.

Cell Cycle Arrest

This compound could inhibit cancer cell proliferation by inducing arrest at specific phases of the cell cycle, such as G1, S, or G2/M. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

Potential effects on cell cycle regulation:

-

G1 Phase Arrest: Downregulation of cyclin D1 and CDK4/6, and upregulation of CDK inhibitors like p21 and p27.

-

G2/M Phase Arrest: Downregulation of cyclin B1 and CDK1 (Cdc2).

Modulation of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer could be potential targets of this compound.

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival, proliferation, and growth, is a common mechanism for anticancer compounds.

-

MAPK Pathway: Modulation of the ERK, JNK, and p38 MAPK pathways, which are involved in both cell survival and apoptosis.

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data to illustrate how the anticancer effects of this compound could be characterized. These values are for illustrative purposes only and are not based on published experimental data for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |

| A549 | Lung Cancer | 32.5 ± 4.2 |

| HCT116 | Colon Cancer | 18.9 ± 2.8 |

| HepG2 | Liver Cancer | 21.4 ± 3.1 |

Table 2: Hypothetical Effect of this compound (20 µM) on Cell Cycle Distribution in HCT116 Cells after 24h

| Cell Cycle Phase | Control (%) | This compound (%) |

| G0/G1 | 55.3 ± 3.7 | 70.1 ± 4.5 |

| S | 30.1 ± 2.9 | 15.2 ± 2.1 |

| G2/M | 14.6 ± 1.8 | 14.7 ± 1.9 |

Table 3: Hypothetical Modulation of Apoptosis-Related Protein Expression by this compound (20 µM) in HCT116 Cells after 24h (Relative Fold Change)

| Protein | Fold Change vs. Control |

| Bax | 2.5 ± 0.3 |

| Bcl-2 | 0.4 ± 0.1 |

| Cleaved Caspase-3 | 3.1 ± 0.4 |

| Cleaved PARP | 2.8 ± 0.3 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Methodology:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Treat cancer cells (e.g., HCT116) with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the induction of apoptosis by this compound.

Methodology:

-

Treat cancer cells with this compound for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.

Methodology:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Investigating Anticancer Activity

Caption: Workflow for the in vitro investigation of this compound's anticancer effects.

Conclusion and Future Directions

While this compound has been identified as a compound of interest for its potential anticancer properties, there is a clear need for rigorous scientific investigation to validate this claim and elucidate its mechanism of action. The hypothetical framework and experimental protocols provided in this guide offer a comprehensive starting point for such research. Future studies should focus on performing the described assays to generate robust data on the efficacy and molecular effects of this compound. Furthermore, in vivo studies using animal models would be a critical next step to evaluate its therapeutic potential in a preclinical setting. The exploration of this natural compound could lead to the development of novel therapeutic strategies for cancer treatment.

References

Anwuweizonic Acid: A Technical Guide on its Natural Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anwuweizonic acid is a naturally occurring triterpenoid that has been identified as a constituent of plants within the Schisandraceae family. First isolated from Schisandra propinqua, it has also been reported in Kadsura heteroclita and Schisandra pubescens. This technical guide provides a comprehensive overview of the botanical sources, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Source and Natural Origin

This compound is a lanostane-type triterpenoid primarily isolated from the stems and roots of Schisandra propinqua (Wall.) Baill., a plant belonging to the Schisandraceae family.[1][2] This compound has also been identified as a chemical constituent of Kadsura heteroclita (Roxb.) Craib, another member of the Schisandraceae family.[1] More recently, this compound has been isolated from the stems of Schisandra pubescens.

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part(s) |

| Schisandra propinqua (Wall.) Baill. | Schisandraceae | Stems and Roots |

| Kadsura heteroclita (Roxb.) Craib | Schisandraceae | Not specified |

| Schisandra pubescens Hemsl. & E.H.Wilson | Schisandraceae | Stems |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.68 g/mol |

| Class | Triterpenoid |

| Sub-class | Lanostane |

| Appearance | Amorphous solid |

Experimental Protocols

Isolation of this compound from Schisandra propinqua

The following protocol is based on the original method described by Liu et al. (1988) for the isolation of this compound from the alcoholic extract of Schisandra propinqua.

3.1.1. Extraction

-

Air-dry the stems and roots of Schisandra propinqua and grind them into a coarse powder.

-

Extract the powdered plant material exhaustively with 95% ethanol at room temperature.

-

Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

3.1.2. Chromatographic Separation

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest.

-

Further purify the combined fractions using preparative TLC or repeated column chromatography with a suitable solvent system (e.g., benzene-ethyl acetate) to yield pure this compound.

Structural Elucidation

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and carboxylic acid).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

Chemical correlation studies, such as the reduction of this compound with sodium borohydride to yield known related compounds, were also employed to confirm its structure.

Biological Activity

This compound is described as a putative anticancer active principle of Schisandra propinqua.[1] While detailed mechanistic studies on this compound are limited, some quantitative data on its cytotoxic activity has been reported.

Cytotoxicity Data

A study investigating the cytotoxic constituents of Schisandra pubescens evaluated this compound against a panel of human cancer cell lines. The results are summarized in the table below.

Table 3: In Vitro Cytotoxicity of this compound (GI₅₀ in µM)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A549 | Lung Carcinoma | > 40 |

| PC-3 | Prostate Cancer | > 40 |

| KB | Epidermoid Carcinoma | > 40 |

| KBvin | Multidrug-Resistant Epidermoid Carcinoma | > 40 |

Data from a study on constituents of Schisandra pubescens. It is important to note that in this particular study, this compound did not show significant activity (GI₅₀ > 40 µM).

Putative Signaling Pathways in Anticancer Activity

Specific signaling pathways for this compound have not been elucidated in the available literature. However, triterpenoids isolated from the Schisandraceae family are known to exert their anticancer effects through various mechanisms. It is plausible that this compound may share similar mechanisms of action. These generally involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.

Some of the major signaling pathways implicated in the anticancer activity of Schisandraceae triterpenoids include:

-

Induction of Apoptosis: Many triterpenoids induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.

-

Inhibition of Pro-survival Signaling: Triterpenoids have been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, which are often hyperactivated in cancer.

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Some triterpenoids exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB.

The following diagram represents a generalized putative mechanism of action for anticancer triterpenoids from the Schisandraceae family.

Conclusion and Future Directions

This compound is a well-characterized triterpenoid from the Schisandraceae family. While its botanical sources and isolation have been established, further research is required to fully elucidate its pharmacological potential. The limited data on its cytotoxicity suggests that its anticancer activity may be modest or cell-line specific. Future studies should focus on comprehensive screening against a wider range of cancer cell lines, investigation of its specific molecular targets and signaling pathways, and exploration of potential synergistic effects with other therapeutic agents. The detailed protocols and data presented in this guide provide a foundation for such future research and development efforts.

References

Anwuweizonic Acid: A Putative Anticancer Principle from Schisandra propinqua

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anwuweizonic Acid, a natural triterpenoid isolated from the medicinal plant Schisandra propinqua, has been identified as a putative anticancer agent.[1][2] While comprehensive research specifically on this compound is still emerging, the broader class of triterpenoids, including those from the Schisandra genus, has demonstrated significant potential in oncology research. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms of action based on functionally and structurally similar compounds. It aims to provide a foundational resource for researchers and professionals in drug development, detailing its chemical properties, putative anticancer activities, and the experimental methodologies crucial for its investigation.

Introduction

This compound (CAS No: 117020-59-4; Molecular Formula: C30H46O3) is a triterpenoid carboxylic acid derived from the stems of Schisandra propinqua (Wall.) Baill.[1][2][3] This plant has a history of use in traditional medicine, and various compounds isolated from it, including lignans and other triterpenoids, have been investigated for their cytotoxic properties against cancer cell lines.[3][4][5][6] The study of natural products like this compound is a cornerstone of modern pharmacology, offering novel chemical scaffolds and mechanisms of action for the development of new therapeutic agents.

Putative Anticancer Mechanisms

Direct experimental evidence detailing the anticancer mechanisms of this compound is limited. However, based on the well-documented activities of related triterpenoids such as Ursolic Acid, Betulinic Acid, and other compounds from Schisandra, several key pathways are likely involved in its potential anticancer effects. These putative mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, likely mediated through the modulation of critical signaling pathways.

Induction of Apoptosis

A primary mechanism by which many natural triterpenoids exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death. Triterpenoids similar to this compound have been shown to modulate the Bcl-2 family of proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax), thereby promoting mitochondrial dysfunction and apoptosis.[7]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer compounds, including triterpenoids, can induce cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases), preventing cancer cells from dividing. This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. For instance, some triterpenoids have been shown to modulate the expression of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[8]

Inhibition of Metastasis

Metastasis is a complex process involving cell invasion, migration, and colonization of distant sites, and it is the primary cause of cancer-related mortality. Structurally related triterpenoids have been shown to inhibit metastasis by:

-

Downregulating Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Inhibition of MMPs can therefore prevent the initial steps of metastasis.[9]

-

Modulating Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. Some natural compounds can reverse or inhibit EMT.

-

Interfering with Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Triterpenoids have been reported to inhibit key angiogenic signaling pathways.

Key Signaling Pathways

The anticancer effects of triterpenoids are orchestrated through the modulation of complex intracellular signaling networks. Based on studies of related compounds, this compound may influence the following key pathways:

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in a wide range of cancers. Many natural compounds, including triterpenoids, have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[10]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis.[11][12] The role of this pathway in cancer is complex and context-dependent. Some triterpenoids have been shown to modulate the MAPK pathway to induce apoptosis in cancer cells.[11]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation.[13] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory and anticancer compounds exert their effects.[14][15][16]

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not publicly available. However, studies on other constituents of Schisandra propinqua provide some context for the potential potency of compounds from this plant.

Table 1: Cytotoxicity of Compounds Isolated from Schisandra propinqua

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Propinquanin B | HL-60 (Leukemia) | < 10 | [3] |

| Propinquanin B | Hep-G2 (Liver) | < 10 | [3] |

| Nigranoic Acid | Human Decidual Cells | Significant Cytotoxicity | [4] |

| Manwuweizic Acid | Human Decidual Cells | Significant Cytotoxicity | [4] |

| Nigranoic Acid | Rat Luteal Cells | Significant Cytotoxicity | [4] |

| Manwuweizic Acid | Rat Luteal Cells | Significant Cytotoxicity | [4] |

*Exact IC50 values were not provided in the cited abstract.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of natural compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specific duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the putative signaling pathways that may be modulated by this compound and a general workflow for its in vitro evaluation.

Caption: Putative signaling pathways modulated by this compound.

Caption: General experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a promising natural compound for anticancer research, originating from a plant with a history of medicinal use and belonging to a class of triterpenoids with established anticancer properties. While direct evidence of its efficacy and mechanism of action is currently sparse, the available literature on related compounds provides a strong rationale for its further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include determining its IC50 values across a panel of cancer cell lines, elucidating its specific effects on apoptosis, cell cycle, and metastasis, and identifying its direct molecular targets within the key signaling pathways outlined in this guide. Such studies will be crucial in validating the therapeutic potential of this compound and paving the way for its potential development as a novel anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Five new schinortriterpenoids from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schipropins A-J, structurally diverse triterpenoids from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulinic acid, a natural compound with potent anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.apub.kr [cdn.apub.kr]

In Vitro Studies on Anwuweizonic Acid: A Review of Preliminary Findings

A comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth preliminary in vitro studies on Anwuweizonic Acid. This natural compound, isolated from the plant Schisandra propinqua, has been identified as a putative anticancer agent, but detailed experimental data, specific protocols, and elucidated signaling pathways remain largely unpublished in accessible scientific databases.

This compound is recognized as a natural product with potential therapeutic properties.[1][2][3] It is classified as a triterpene, a class of compounds known for a wide range of biological activities.[1] While its anticancer potential is suggested, the specific mechanisms of action have not been thoroughly investigated in vitro, according to the available search results.

Currently, there is no publicly accessible quantitative data from in vitro assays, such as IC50 values, inhibition percentages, or other metrics that would be essential for a detailed technical guide. Furthermore, specific experimental protocols for key in vitro experiments involving this compound are not detailed in the available literature. This includes a lack of information on the cell lines used, reagent concentrations, incubation times, and the analytical methods employed to assess its effects.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible due to the absence of foundational research data in the provided search results.

Researchers, scientists, and drug development professionals interested in this compound should be aware that this appears to be an under-researched area. The initial identification of this compound as a potentially active anticancer principle presents a clear opportunity for further investigation.[1][2][3] Future in vitro studies would be necessary to establish a foundational understanding of its biological activity, including its cytotoxic effects on various cancer cell lines, its impact on cellular signaling pathways, and its potential anti-inflammatory or other therapeutic properties. Such studies would be the critical first step in determining the viability of this compound as a candidate for further drug development.

References

Methodological & Application

Application Notes & Protocols: Synthesis Methodology of Anwuweizonic Acid

For Researchers, Scientists, and Drug Development Professionals

Anwuweizonic acid is a lanostane-type triterpenoid isolated from Schisandra propinqua, a plant used in traditional medicine.[1] It has garnered interest for its potential as an anticancer agent.[1][2] This document outlines the available synthetic methodology pertaining to this compound, including detailed protocols for its chemical transformations and a discussion of the broader synthetic strategies relevant to this class of molecules.

Overview of Synthetic Approaches

A complete total synthesis of this compound from simple starting materials has not been prominently reported in the scientific literature. The primary published experimental data involves the chemical interconversion of this compound with its corresponding 3-hydroxy derivatives. These transformations, detailed in the original 1988 study by Liu et al., provide valuable insights into the reactivity of this molecule.[1]

The synthesis of complex tetracyclic triterpenoids, such as those in the lanostane family, presents significant challenges. These challenges often include the stereocontrolled construction of multiple chiral centers and the functionalization of the intricate ring system. General strategies often rely on leveraging advanced organic reactions to build the core structure and achieve the desired oxidation patterns.

Chemical Structure

This compound is a triterpenoid with the molecular formula C30H46O3.[2][3] Its structure features a tetracyclic lanostane core with a ketone at the C-3 position and an α,β-unsaturated carboxylic acid side chain.

Experimental Protocols

The following protocols are adapted from the study by Liu et al. (1988).[1]

3.1. Reduction of this compound to Anwuweizic Acid and its 3β-epimer

This protocol describes the reduction of the C-3 ketone of this compound to the corresponding hydroxyl group, yielding a mixture of diastereomers.

-

Reaction Scheme:

Reduction of this compound. -

Materials:

-

This compound (100 mg)

-

Methanol (3 mL)

-

Sodium borohydride (NaBH4) (200 mg)

-

Water

-

Hydrochloric acid (1 drop)

-

Chloroform

-

Silica gel for column chromatography

-

Benzene

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound (100 mg) in methanol (3 mL).

-

Add sodium borohydride (200 mg) to the solution.

-

Allow the reaction mixture to stand at room temperature for 2 hours.

-

Evaporate the methanol under vacuum.

-

To the residue, add water (5 mL) and one drop of hydrochloric acid.

-

Extract the aqueous mixture with chloroform.

-

Apply the chloroform extract to a silica gel column for purification.

-

Elute the column with a mixture of benzene and ethyl acetate (10:1).

-

3.2. Oxidation of Anwuweizic Acid (3α-OH) to this compound

This protocol describes the oxidation of the 3α-hydroxyl group of Anwuweizic Acid back to the ketone of this compound.

-

Reaction Scheme:

Oxidation to this compound. -

Materials:

-

Anwuweizic Acid (Compound 3 in the original paper, 45 mg)

-

Ether (5 mL)

-

Aqueous oxidizing solution (0.6 mL): prepared by dissolving 1 g of sodium dichromate in 6 mL of water, adding 1 mL of 97% sulfuric acid, and diluting to 20 mL with water.

-

Saturated aqueous sodium chloride solution

-

-

Procedure:

-

Dissolve Anwuweizic Acid (45 mg) in ether (5 mL).

-

Add the aqueous oxidizing solution (0.6 mL) to the ethereal solution.

-

Stir the mixture vigorously for 5 hours at room temperature.

-

Separate the ethereal layer.

-

Extract the aqueous layer with ether.

-

Combine the ethereal extracts and wash with a saturated solution of sodium chloride.

-

Concentrate the ethereal solution to obtain the product. The resulting compound was reported to be identical to natural this compound.[1]

-

Data Presentation

The quantitative data for the described chemical transformations are summarized below.

| Transformation | Starting Material | Product(s) | Reagents | Yield | Reference |

| Reduction of C-3 Ketone | This compound | Anwuweizic Acid (3α-OH) and its 3β-epimer | NaBH4, Methanol | 8% and 85% respectively | [1] |

| Oxidation of 3α-Hydroxyl | Anwuweizic Acid (3α-OH) | This compound | Na2Cr2O7, H2SO4, Ether, Water | Not explicitly reported, but described as yielding 42 mg from 45 mg of starting material. | [1] |

Logical Workflow for Interconversion

The relationship between this compound and its reduced form, Anwuweizic Acid, can be visualized as a reversible transformation between a ketone and a secondary alcohol.

References

extraction and purification protocol for Anwuweizonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anwuweizonic Acid is a lanostane-type triterpenoid acid isolated from plants of the Schisandra genus, notably Schisandra propinqua.[1] This natural compound has garnered interest within the scientific community due to its putative anticancer properties. These application notes provide a detailed protocol for the extraction and purification of this compound, methods for its quantification, and a discussion of its potential mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 126-128 °C | [1] |

Extraction and Purification Protocol

This protocol is based on the successful isolation of this compound from Schisandra propinqua, yielding approximately 0.012% of the crude alcoholic extract.[1]

I. Extraction

-

Plant Material Preparation: Air-dry the stems and roots of Schisandra propinqua. Grind the dried material into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

-

Alternatively, utilize Soxhlet extraction with 95% ethanol for a more exhaustive extraction.

-

Filter the extract to remove solid plant material.

-

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.

II. Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

-

Initial Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of petroleum ether and acetone.

-

Procedure:

-

Dissolve the crude alcoholic extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Dry the silica gel and load it onto a pre-packed silica gel column.

-

Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:acetone 8:2) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions containing the compound of interest based on TLC analysis.

-

-

-

Secondary Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of benzene and ethyl acetate.

-

Procedure:

-

Combine and concentrate the fractions from the previous step that show the presence of this compound.

-

Subject the concentrated fraction to a second round of column chromatography.

-

Elute the column with a gradient of benzene and ethyl acetate, for example, starting with a 10:1 ratio.[1]

-

Monitor the fractions by TLC as described previously.

-

Combine the pure fractions containing this compound.

-

-

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ether).

-

Induce crystallization by the slow addition of a less polar solvent (e.g., petroleum ether).[1]

-

Collect the crystals by filtration and dry under vacuum.

-

Quantification Methods

Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended methods.

High-Performance Liquid Chromatography (HPLC)

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at approximately 210 nm. |

| Quantification | Based on a calibration curve generated using a purified this compound standard. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of this compound is necessary to increase its volatility.

| Parameter | Recommended Conditions |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane. |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation. |

| Mass Spectrometer | Electron Ionization (EI) mode with a scan range of m/z 50-600. |

| Quantification | Based on the peak area of a characteristic ion fragment in the mass spectrum, using a calibration curve from a derivatized standard. |

Putative Signaling Pathway for Anticancer Activity

While the precise signaling pathway of this compound's anticancer activity has not been fully elucidated, its structural similarity to other bioactive lanostane-type triterpenoids suggests potential mechanisms of action. Triterpenoids isolated from Schisandra species have been shown to exhibit cytotoxic effects and modulate key signaling pathways involved in cancer progression.

Based on the known activities of similar compounds, a putative signaling pathway for this compound's anticancer effects may involve the induction of apoptosis through the modulation of key regulatory proteins.

Caption: Putative signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis in cancer cells by triggering the intrinsic apoptotic pathway. This is often initiated by mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately resulting in programmed cell death. Further research is necessary to validate this hypothetical mechanism. Other signaling pathways that are often modulated by triterpenoids and could be affected by this compound include the NF-κB, MAPK, and PI3K/Akt pathways.

Experimental Workflow Overview

Caption: General experimental workflow for the isolation and analysis of this compound.

References

Application Note: Quantitative Analysis of Anwuweizonic Acid in Biological Matrices using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Anwuweizonic Acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a triterpenoid isolated from Schisandra propinqua, has garnered significant interest for its potential anticancer properties.[1][2][3] The described method is suitable for the quantification of this compound in complex biological matrices, such as plasma and tissue homogenates, providing a valuable tool for researchers in pharmacology, drug metabolism, and natural product chemistry.

Introduction

This compound is a natural product with the molecular formula C30H46O3.[4][5] Its structural features, including a carboxylic acid group, make it amenable to analysis by reverse-phase HPLC with mass spectrometric detection.[1][4] This method offers high selectivity and sensitivity, which are crucial for the accurate determination of drug concentrations in biological samples during preclinical and clinical studies. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar triterpenoid acid not present in the sample)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

-

Loading: To 500 µL of plasma or tissue homogenate, add the internal standard. Acidify the sample with 10 µL of formic acid and vortex. Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

HPLC-MS Analysis

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 90 | 10 |

| 12.0 | 90 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/hr |

| Source Temperature | 120°C |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | This compound [M-H]⁻: m/z 453.3; Internal Standard [M-H]⁻: (specific to the chosen standard) |

Data Presentation

Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be evaluated over the desired concentration range.

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1523 | 10154 | 0.150 |

| 5 | 7895 | 10231 | 0.772 |

| 10 | 15432 | 10189 | 1.515 |

| 50 | 76543 | 10210 | 7.497 |

| 100 | 152345 | 10198 | 14.939 |

| 500 | 754321 | 10175 | 74.135 |

Visualization

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample cleanup minimizes matrix effects and enhances the sensitivity of the assay. This application note serves as a foundational protocol that can be further optimized and validated according to specific research needs and regulatory guidelines. The high selectivity of mass spectrometric detection ensures accurate measurement, which is essential for pharmacokinetic and metabolic studies of this promising natural compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Anwuweizonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anwuweizonic acid, a natural triterpenoid compound isolated from Schisandra propinqua, has been identified as a putative anticancer agent.[1] Triterpenoids, a class of natural products, have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines. Structurally related compounds isolated from Schisandra propinqua have demonstrated cytotoxic activity through the induction of apoptosis, suggesting a similar mechanism for this compound.[2][3] This document provides detailed application notes and protocols for developing a comprehensive in vitro cytotoxicity assay for this compound, aimed at elucidating its anticancer potential and mechanism of action.

The following protocols outline methods for determining the cytotoxic effects of this compound on cancer cell lines using common colorimetric assays (MTT and LDH) and provide a framework for investigating the underlying apoptotic signaling pathways.

Recommended Cell Lines

Based on studies of compounds isolated from Schisandra propinqua and other structurally related triterpenoids, the following human cancer cell lines are recommended for initial screening of this compound's cytotoxic activity:

-

HL-60: Human promyelocytic leukemia cell line.

-

HepG2: Human liver cancer cell line.[2]

-

A375: Human melanoma cell line.

-

MCF-7: Human breast adenocarcinoma cell line.

-

HeLa: Human cervical cancer cell line.

The selection of cell lines should be guided by the specific research focus. It is also recommended to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess the selective cytotoxicity of this compound.

Data Presentation: Summary of Expected Quantitative Data

All quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison and analysis. The following tables provide templates for presenting the results.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment

| Cell Line | Histotype | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| HL-60 | Promyelocytic Leukemia | To be determined | To be determined |

| HepG2 | Hepatocellular Carcinoma | To be determined | To be determined |

| A375 | Melanoma | To be determined | To be determined |

| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |

| HeLa | Cervical Adenocarcinoma | To be determined | To be determined |

| Normal Fibroblasts | Non-cancerous | To be determined | To be determined |

Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound (48h)

| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |

| HepG2 | 0 (Vehicle Control) | To be determined |

| IC₂₅ | To be determined | |

| IC₅₀ | To be determined | |

| IC₇₅ | To be determined | |

| Lysis Control (100% Cytotoxicity) | 100% |

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100% The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that serves as an indicator of cell membrane integrity.[7]

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

LDH cytotoxicity assay kit

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release (Lysis Control): Cells treated with the lysis solution provided in the kit.

-

Vehicle control: Cells treated with the same concentration of DMSO as the test compounds.

-

Medium background: Wells with medium only.

-

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit to each well.[8]

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100%

Mandatory Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Downregulation of survivin and activation of caspase-3 through the PI3K/Akt pathway in ursolic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Anwuweizonic Acid Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anwuweizonic Acid, a natural triterpenoid isolated from Schisandra propinqua, has been identified as a compound with putative anticancer activity.[1][2] Like many other triterpenoids, this compound is presumed to be hydrophobic, presenting a significant challenge for in vivo administration due to its poor aqueous solubility. This can lead to low bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.

These application notes provide a comprehensive guide to developing suitable formulations of this compound for in vivo research. The following sections detail the physicochemical properties (where available), propose formulation strategies based on established methods for hydrophobic compounds, and provide detailed experimental protocols for preparation and characterization.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for developing a successful formulation. While specific experimental data for this compound is limited in publicly available literature, its triterpenoid structure (Molecular Formula: C30H46O3) suggests poor water solubility.

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Remarks and Considerations for Formulation |

| Molecular Formula | C30H46O3 | The high carbon-to-oxygen ratio suggests a lipophilic nature. |

| Molecular Weight | 454.68 g/mol | |

| Aqueous Solubility | Predicted to be very low | The primary challenge for in vivo formulation. Strategies to enhance solubility are essential. |

| pKa | Not experimentally determined | The presence of a carboxylic acid group suggests a pKa in the acidic range. This allows for potential pH adjustment strategies to increase solubility in the form of a salt at pH > pKa. |

| LogP | Not experimentally determined | Predicted to be high, indicating high lipophilicity and potential for good membrane permeability, provided it can be solubilized. |

Formulation Strategies for In Vivo Administration

Given the presumed hydrophobic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.

1. Co-solvent Systems: A common and straightforward approach for early-stage in vivo studies is the use of a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.

2. Surfactant-based Formulations (Micellar Solutions): Surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.

3. Lipid-based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.

4. Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.

Experimental Protocols

The following protocols are provided as a starting point for the formulation development of this compound. Optimization of excipient concentrations and ratios will be necessary.

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

Objective: To prepare a clear, injectable solution of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Saline (0.9% NaCl), sterile

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filters

Procedure:

-

Weigh the desired amount of this compound and place it in a sterile vial.

-

Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

-

In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline. A common starting ratio is 40% PEG 400 and 60% saline.

-

Slowly add the drug concentrate from step 2 to the vehicle from step 3 while vortexing to avoid precipitation.

-

Observe the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

-

Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

-

Store the formulation at 4°C and protect it from light. A stability study should be conducted to determine the appropriate storage duration.

Table 2: Example Co-solvent Formulation for IV Administration

| Component | Concentration (v/v) | Purpose |

| DMSO | ≤ 10% | Primary solvent |

| PEG 400 | 30% - 50% | Co-solvent and solubility enhancer |

| Saline (0.9% NaCl) | q.s. to 100% | Aqueous vehicle |

Protocol 2: Preparation of an Oral Gavage Formulation using a Surfactant

Objective: To prepare a clear, oral solution of this compound.

Materials:

-

This compound

-

Ethanol

-

Polysorbate 80 (Tween® 80)

-

Deionized water

-

Glass vials

Procedure:

-

Weigh the required amount of this compound and dissolve it in a small volume of ethanol.

-

In a separate container, prepare the vehicle by mixing Polysorbate 80 with deionized water. A common starting concentration for Polysorbate 80 is 5-10% (w/v).

-

Slowly add the ethanolic solution of this compound to the aqueous Polysorbate 80 solution while stirring.

-

Continue stirring until a clear and homogenous solution is formed.

-

Store the formulation in a tightly sealed container at room temperature, protected from light. Conduct stability testing to determine the shelf-life.

Table 3: Example Oral Formulation with Surfactant

| Component | Concentration | Purpose |

| This compound | Target dose-dependent | Active Pharmaceutical Ingredient |

| Ethanol | 5% - 10% (v/v) | Co-solvent |

| Polysorbate 80 | 5% - 10% (w/v) | Surfactant/Solubilizer |

| Deionized Water | q.s. to 100% | Vehicle |

Stability Assessment

It is crucial to assess the stability of any developed formulation.

Protocol 3: Short-term Stability Assessment

-

Prepare the formulation as described above.

-

Divide the formulation into several aliquots and store them under different conditions (e.g., 4°C, room temperature, 40°C).

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), visually inspect the samples for any signs of precipitation or phase separation.

-

Quantify the concentration of this compound at each time point using a suitable analytical method (e.g., HPLC-UV) to determine any degradation.

Putative Anticancer Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, studies on other triterpenoids and compounds from Schisandra species suggest potential involvement in key cancer-related signaling pathways. Bioactive compounds from Schisandra have been shown to modulate pathways such as MAPK, PI3K/Akt, and NF-κB.[3][4][5]

Caption: Putative anticancer signaling pathways modulated by this compound.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for the development and characterization of an this compound formulation for in vivo studies.

Caption: Workflow for this compound in vivo formulation development.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a stable and bioavailable formulation. Due to the limited specific data on this compound, a systematic approach to formulation development, starting with simple co-solvent systems and progressing to more complex formulations as needed, is recommended. The protocols and information provided herein serve as a foundational guide for researchers to begin this critical aspect of preclinical drug development. Careful characterization and stability testing of the selected formulation are paramount to ensure reliable and reproducible in vivo results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mskcc.org [mskcc.org]

Application Note & Protocol for NMR Characterization of Anwuweizonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anwuweizonic acid, a triterpenoid natural product isolated from Schisandra propinqua, has garnered interest for its potential biological activities.[1] Structurally elucidating and characterizing this complex molecule is fundamental for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of natural products. This document provides a comprehensive protocol for the NMR characterization of this compound, outlining the necessary experiments and data analysis workflow.

Structure of this compound

This compound (C₃₀H₄₆O₃) is a tetracyclic triterpenoid. Its structure was first reported by Liu et al. in 1988.[1] A key feature of its ¹H NMR spectrum includes signals corresponding to an angelic acid moiety, a secondary methyl group, and five tertiary methyl groups.[1]

Quantitative NMR Data Summary

The following table summarizes the partially reported ¹H NMR data for this compound and provides a template for the full experimental data to be acquired.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Correlations (COSY, HMBC) |

| H-24 | 6.10 | t | 7 | |

| H-27 (CH₃) | 1.94 | s | ||

| H-21 (sec. CH₃) | 0.92 | d | 5 | |

| tert. CH₃ | 1.14 | s | ||

| tert. CH₃ | 1.10 | s | ||

| tert. CH₃ | 0.90 | s | ||

| tert. CH₃ | 0.72 | s | ||

| Other Protons | To be determined |

| Carbon Assignment | Chemical Shift (δ) ppm | DEPT Information | Correlations (HSQC, HMBC) |

| Carbons | To be determined |

Experimental Protocols

A systematic NMR analysis involving one-dimensional (1D) and two-dimensional (2D) experiments is essential for the complete structural elucidation of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as flash chromatography or HPLC.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for triterpenoids and is a good starting point. If solubility is an issue, other solvents such as deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or pyridine-d₅ can be tested. The choice of solvent can slightly alter chemical shifts.

-

Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers, especially those equipped with a cryoprobe.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

2.1. 1D NMR Experiments

-

¹H NMR (Proton): This is the fundamental experiment to identify the types and number of protons in the molecule.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, adjusted to achieve a good signal-to-noise ratio.

-

-

¹³C NMR (Carbon): This experiment provides information about the carbon skeleton.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Program: Standard DEPT pulse sequences.

-

Parameters: Use standard parameters provided by the spectrometer software.

-

2.2. 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension (t₁).

-

Number of Scans: 2-4 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).

-

Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

-

¹H Spectral Width: Same as the ¹H NMR spectrum.

-

¹³C Spectral Width: Same as the ¹³C NMR spectrum.

-

Number of Increments: 128-256 in the indirect dimension (t₁).

-

Number of Scans: 4-8 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

-